2,2,6,6-Tetramethylpiperidine-4-carboxylic acid

Overview

Description

Synthesis Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Molecular Structure Analysis

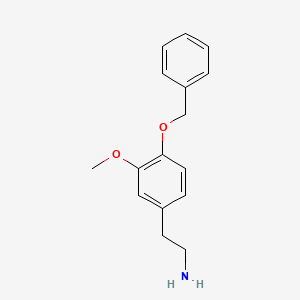

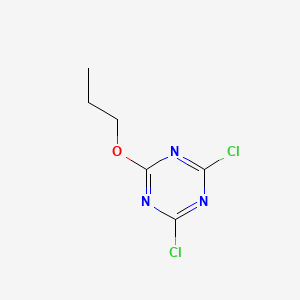

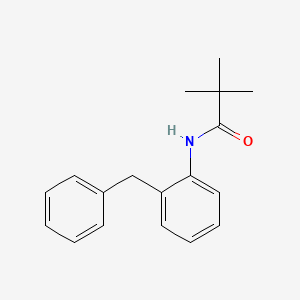

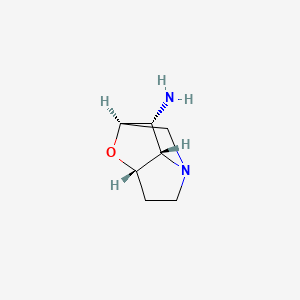

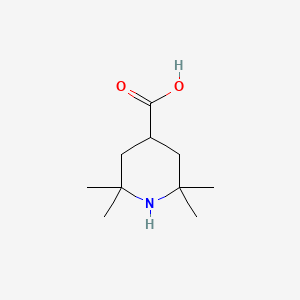

The molecular formula of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid is C10H20ClNO2 . The InChI code is 1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H .Chemical Reactions Analysis

4-Carboxy-TEMPO, a derivative of 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO), immobilized with 3-aminopropylsilane on the mesoporous silica surface, comprises a heterogeneous catalytic system employed for various oxidation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.73 . It is a white to yellow solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

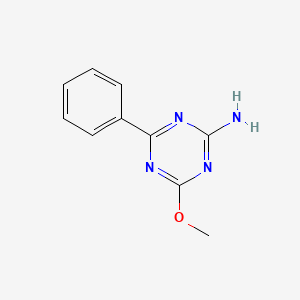

Material Science and Biochemistry Applications

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) has been identified as an effective β-turn and 310/α-helix inducer in peptides. Its role as a rigid electron spin resonance probe and fluorescence quencher makes it a valuable tool in material science and biochemistry. This application is particularly significant in the study of peptide structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Peptide Synthesis

TOAC has been successfully incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis. This achievement highlights its importance in the synthesis of peptides for various research purposes, including the study of peptide structure and function (Martin et al., 2001).

Biomedical Studies and Imaging

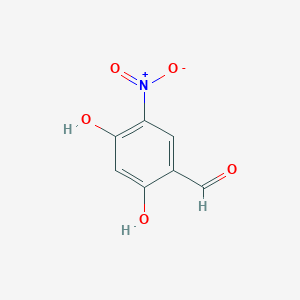

The spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) synthesized using TOAC have shown antioxidant potential. These compounds are promising for application in biomedical studies, particularly in magnetic resonance imaging (MRI), due to their antioxidant properties and potential to enhance imaging contrast (Yushkova et al., 2013).

Catalytic Oxidation

TOAC-related compounds have been used in catalytic oxidation processes. For example, 4-acetamido-TEMPO (a derivative of TOAC) has been utilized in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, demonstrating its utility in synthetic organic chemistry (Rafiee et al., 2018).

Study of Cellular Ion Channels

TOAC has been used to study the self-aggregation of spin-labeled alamethicin in ePC vesicles, providing insights into the molecular model of cellular ion channels. This research is crucial for understanding the structure and function of ion channels in biological membranes (Milov et al., 2007).

X-ray Crystallography

The molecular and crystal structures of TOAC and its derivatives have been determined through X-ray diffraction analyses. These studies are essential for understanding the conformational properties of TOAC in different chemical environments, which is critical for its application in various fields of research (Crisma et al., 2005).

Synthesis of Derivatives

Various derivatives of 2,2,6,6-Tetramethylpiperidine have been synthesized, expanding the range of applications for this chemical in scientific research (Kashparova et al., 2002).

Investigation of Ionic Liquids

Derivatives of 2,2,6,6-tetramethylpiperidine-1-yloxyl have been synthesized for investigating properties of ionic liquids. These nitroxides serve as spin probes, enabling detailed studies of the molecular properties of ionic liquids (Strehmel, Rexhausen, & Strauch, 2008).

Safety And Hazards

properties

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2)5-7(8(12)13)6-10(3,4)11-9/h7,11H,5-6H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXWNEXHGMFIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070345 | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid | |

CAS RN |

65728-19-0 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65728-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065728190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.